Tmb-PS

Solubility Aqueous Formulation ELISA

Tmb-PS is a water-soluble TMB derivative that eliminates organic co-solvents in HRP-based detection, preventing precipitation and assay interference. • Aqueous solubility >20 mg/mL avoids DMSO/DMF, ensuring compatibility with automated liquid handling and lateral flow assays. • Broad pH operability (acidic to alkaline) provides robust signal in diverse buffer conditions. • High sensitivity (0.001 abs/ng HRP) with 3-order linear range enables pg/mL biomarker detection.

Molecular Formula C19H26N2O3S
Molecular Weight 362.5 g/mol
Cat. No. B1663326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTmb-PS
Molecular FormulaC19H26N2O3S
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)O)C
InChIInChI=1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24)
InChIKeyGZNAFYJQMXPVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tmb-PS: Water-Soluble Peroxidase Substrate


Tmb-PS (N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt; CAS 102062-36-2) is a water-soluble derivative of 3,3',5,5'-tetramethylbenzidine (TMB) designed as a chromogenic substrate for horseradish peroxidase (HRP)-based detection systems . The compound features a sulfopropyl group attached to one amino nitrogen of the TMB core, conferring aqueous solubility (>20 mg/mL in H₂O) while retaining the chromogenic properties of TMB [1]. Tmb-PS is supplied as a white to pale-yellow crystalline powder with molecular formula C₁₉H₂₆N₂O₃S and molecular weight 362.49 g/mol . The compound produces a soluble blue reaction product upon oxidation by HRP in the presence of hydrogen peroxide, with an absorption maximum at approximately 650 nm for the one-electron oxidation intermediate, and can be stopped with acid to yield a stable yellow product measurable at 450 nm .

1
Water-soluble chromogenic substrate for HRP-based detection workflows
Eliminates organic co-solvents; direct aqueous formulation compatible with antibody integrity
2
Dual-wavelength readout: kinetic monitoring at 650 nm or stopped acid endpoint at 450 nm
Integrates with standard ELISA plate readers and automated liquid handlers
3
Broad pH operability across neutral, acidic, and alkaline assay buffers
Reduces buffer optimization steps; supports diverse immunoassay formats

Tmb-PS vs. Conventional TMB Substrates


Generic substitution of Tmb-PS with unmodified TMB or TMB dihydrochloride fails due to fundamental differences in aqueous solubility and operational pH range. Unmodified TMB is insoluble in water (requiring organic solvents such as DMSO or DMF for dissolution), whereas Tmb-PS exhibits water solubility exceeding 20 mg/mL due to its sulfopropyl modification [1]. TMB dihydrochloride, while partially water-soluble (~2 mg/mL), operates optimally only under acidic conditions . In contrast, Tmb-PS demonstrates functional stability across neutral, acidic, and alkaline pH environments, enabling direct aqueous formulation without organic co-solvents and eliminating solvent-induced assay interference [2]. These physicochemical distinctions render Tmb-PS non-interchangeable with in-class TMB analogs, directly impacting assay reproducibility, workflow efficiency, and compatibility with automated liquid handling systems.

Tmb-PS Aqueous solubility >20 mg/mL Direct dissolution in aqueous buffers without organic co-solvents; no solvent-induced enzyme interference.
Unmodified TMB Insoluble in water Requires DMSO or DMF, which may denature antibodies and affect assay reproducibility.
Tmb-PS Functional across pH 3–5, neutral, and alkaline pH versatility simplifies buffer selection and enables integration into varied immunoassay protocols.
TMB dihydrochloride Restricted to acidic conditions Limited applicability; fails in neutral or alkaline buffers commonly used in many ELISA formats.
Solubility and pH compatibility differences may lead to workflow failure if Tmb-PS is replaced with unmodified TMB or TMB dihydrochloride without validation.

Tmb-PS Quantitative Evidence


Aqueous Solubility

Tmb-PS demonstrates aqueous solubility of ≥20.4 mg/mL in pure water, compared to 2 mg/mL for TMB dihydrochloride under identical conditions [1]. An alternative vendor source reports Tmb-PS water solubility exceeding 50 mg/mL, representing a >20-fold increase over traditional TMB formulations [2]. This enhanced solubility eliminates the need for organic co-solvents such as DMSO or DMF, which can denature antibodies and interfere with enzyme activity in immunoassays .

Aqueous Solubility
Head-to-head
≥20.4 mg/mL (water, 25°C); alternative source reports >50 mg/mL
Reported >10-fold higher solubility vs TMB dihydrochloride (2 mg/mL). Eliminates organic co-solvent need.
Supports direct aqueous stock preparation for automated assays.
Solubility Aqueous Formulation ELISA

HRP Detection Sensitivity

In stopped ELISA assays measured at 450 nm, Tmb-PS exhibits a sensitivity of 0.001 absorbance units per nanogram of horseradish peroxidase (HRP), with a linear dynamic range spanning three orders of magnitude [1]. For comparison, TMB-based assays typically report IgG detection limits of approximately 0.12 ng/mL under optimized conditions [2]. While direct head-to-head sensitivity comparisons between Tmb-PS and TMB are not available in the primary literature, the reported sensitivity value positions Tmb-PS as suitable for ultra-trace detection applications including tumor markers such as CA125 and PSA [1].

HRP Detection Sensitivity
Cross-study comparable
0.001 abs/ng HRP at 450 nm after acid stop
Supports low-abundance analyte detection; direct comparison to TMB not available in same units.
Linear range of three orders of magnitude reported.
Sensitivity Detection Limit ELISA

pH Versatility

Tmb-PS is documented to be usable under neutral, acidic, and alkaline conditions, with optimal performance observed in the pH 3–5 range for HRP-catalyzed oxidation [1]. In contrast, TMB dihydrochloride is restricted to acidic conditions for effective chromogenic development, limiting its applicability in assays requiring neutral or alkaline buffers . This broad pH compatibility reduces the need for buffer exchange steps and enables direct integration into diverse assay workflows.

pH Versatility
Class-level inference
Functional in neutral, acidic, and alkaline conditions; optimal pH 3–5
Broad pH compatibility may reduce buffer exchange steps.
TMB dihydrochloride restricted to acidic pH only; quantitative range not fully characterized.
pH Stability Buffer Compatibility Assay Flexibility

Lyophilized Stability

In lyophilized powder form stored desiccated at -20°C, Tmb-PS exhibits a shelf stability of 36 months [1]. An alternative vendor datasheet indicates stability of ≥2 years under recommended storage conditions (-20°C, protected from light) . Once reconstituted in solution, Tmb-PS is stable for up to 3 months when stored at -20°C with aliquoting to avoid repeated freeze-thaw cycles [1]. Stability data for TMB dihydrochloride under comparable conditions are not readily available in vendor documentation, precluding direct quantitative comparison; however, the documented 36-month lyophilized stability supports long-term procurement and inventory management for Tmb-PS.

Lyophilized Stability
Supporting evidence
36 months at -20°C (desiccated powder)
Supports long-term procurement and lot consistency.
Reconstituted solution stable up to 3 months at -20°C with aliquoting.
Stability Storage Shelf Life

Linear Dynamic Range

Tmb-PS demonstrates a linear dynamic range spanning three orders of magnitude in ELISA applications at 450 nm detection [1]. This broad linear range enables accurate quantification of analytes across a wide concentration spectrum without requiring sample dilution or concentration adjustments. For comparison, conventional TMB substrates in optimized formulations (e.g., 1-Step Slow TMB) offer moderate sensitivity but with narrower dynamic ranges, while 1-Step Turbo TMB achieves higher sensitivity at the expense of reduced linear range .

Linear Dynamic Range
Cross-study comparable
Three orders of magnitude at 450 nm after acid stop
Reduces need for sample dilution; improves quantitative accuracy over wide concentration range.
TMB substrate dynamic range varies by formulation; direct comparison limited.
Linear Range Quantitation Dynamic Range

Tmb-PS Application Scenarios


High-Sensitivity Tumor Biomarker ELISA

Tmb-PS is optimally deployed in ELISA platforms requiring detection of low-concentration analytes such as CA125 and PSA tumor markers. The substrate's 0.001 abs/ng HRP sensitivity and three-order-of-magnitude linear range enable reliable quantification of biomarkers present at pg/mL to ng/mL concentrations in serum or plasma samples [1]. Its water solubility eliminates organic solvent use, preserving antibody integrity and reducing assay background .

Point-of-Care Diagnostic Assays

Tmb-PS's water solubility (>20 mg/mL) and broad pH operability (neutral, acidic, and alkaline conditions) make it particularly suitable for point-of-care lateral flow assays and field-deployable diagnostic kits where organic solvents are impractical or hazardous [2]. The ability to formulate Tmb-PS directly in aqueous buffers simplifies kit manufacturing and extends shelf stability under variable storage conditions [3].

Automated High-Throughput Screening

In automated liquid handling systems, Tmb-PS's aqueous solubility prevents precipitation and clogging of microfluidic channels, a common failure mode for TMB substrates requiring DMSO or DMF co-solvents . The 36-month lyophilized stability at -20°C supports bulk procurement and long-term inventory management in high-volume clinical laboratories [3]. The substrate's compatibility with standard 450 nm plate readers ensures seamless integration into existing automated ELISA workstations.

Biosensor & Nanotechnology Research

Tmb-PS serves as a reliable chromogenic reporter in HRP-based biosensor development and nanozyme characterization studies. Its broad pH compatibility (optimal pH 3–5 with functionality across neutral to alkaline conditions) enables researchers to evaluate peroxidase-mimetic nanomaterials under physiologically relevant buffer conditions without substrate degradation [2]. The high aqueous solubility facilitates preparation of concentrated substrate stocks for stopped-flow kinetics and real-time absorbance monitoring.

Application
Selection Property
Validation Focus
High-sensitivity biomarker ELISA research
Water-soluble chromogenic substrate with high detection sensitivity
HRP detection limit and linear dynamic range in low-abundance analyte assays
Point-of-care assay development
Aqueous solubility and broad pH compatibility
Formulation robustness and stability under variable storage conditions
Automated high-throughput screening
Solvent-free aqueous compatibility and 36-month lyophilized stability
Prevention of precipitation/clogging in microfluidic channels; long-term inventory reliability
Biosensor & nanozyme characterization
Broad pH operability and high aqueous solubility
Substrate stability in stopped-flow kinetics and physiologically relevant buffer conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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